molecular formula C24H25FN2O2 B12781377 N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide CAS No. 1802489-71-9

N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B12781377
CAS No.: 1802489-71-9
M. Wt: 392.5 g/mol
InChI Key: MGEQOAJOFFXWTR-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects. The presence of a fluorophenyl group and a piperidine ring suggests that this compound may interact with various biological targets, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

    Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the furan moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide may have several scientific research applications:

    Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of similar compounds.

    Biology: Investigating its interactions with biological targets, such as receptors or enzymes, can help understand its potential pharmacological effects.

    Medicine: Exploring its analgesic or anesthetic properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide would likely involve interactions with specific molecular targets, such as receptors or ion channels. The fluorophenyl group and piperidine ring may play crucial roles in binding to these targets, influencing the compound’s efficacy and potency. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)benzamide
  • N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide may exhibit unique properties due to the presence of the furan ring, which can influence its chemical reactivity and biological activity. The fluorophenyl group may also enhance its binding affinity to certain targets, potentially leading to improved pharmacological effects.

Properties

1802489-71-9

Molecular Formula

C24H25FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25FN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2

InChI Key

MGEQOAJOFFXWTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=C(C=C2)F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

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